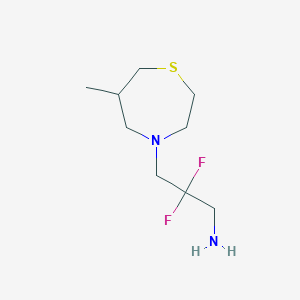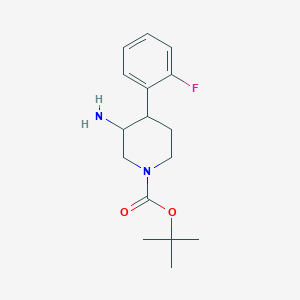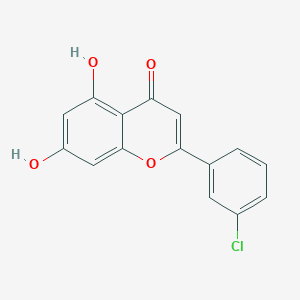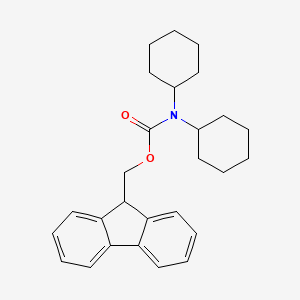
2,2-Difluoro-3-(6-methyl-1,4-thiazepan-4-yl)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Difluoro-3-(6-methyl-1,4-thiazepan-4-yl)propan-1-amine is a synthetic organic compound characterized by the presence of a thiazepane ring, a difluoromethyl group, and an amine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-3-(6-methyl-1,4-thiazepan-4-yl)propan-1-amine typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through a cyclization reaction involving a suitable precursor such as 2-aminoethanethiol and a halogenated compound.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via a nucleophilic substitution reaction using a difluoromethylating agent.
Attachment of the Amine Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Difluoro-3-(6-methyl-1,4-thiazepan-4-yl)propan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or imines.
Reduction: The compound can be reduced to form different derivatives, depending on the reaction conditions.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine group can yield imines, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
2,2-Difluoro-3-(6-methyl-1,4-thiazepan-4-yl)propan-1-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: Used in the development of new materials or as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 2,2-Difluoro-3-(6-methyl-1,4-thiazepan-4-yl)propan-1-amine involves its interaction with specific molecular targets. The difluoromethyl group and the thiazepane ring can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact mechanism depends on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Difluoro-3-(4-methyl-1,4-thiazepan-4-yl)propan-1-amine: Similar structure but with a different substitution pattern on the thiazepane ring.
2,2-Difluoro-3-(6-methyl-1,4-thiazepan-4-yl)butan-1-amine: Similar structure but with an extended carbon chain.
Uniqueness
2,2-Difluoro-3-(6-methyl-1,4-thiazepan-4-yl)propan-1-amine is unique due to the specific combination of the difluoromethyl group, thiazepane ring, and amine group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C9H18F2N2S |
|---|---|
Molekulargewicht |
224.32 g/mol |
IUPAC-Name |
2,2-difluoro-3-(6-methyl-1,4-thiazepan-4-yl)propan-1-amine |
InChI |
InChI=1S/C9H18F2N2S/c1-8-4-13(2-3-14-5-8)7-9(10,11)6-12/h8H,2-7,12H2,1H3 |
InChI-Schlüssel |
BYVTUDZVPNOUOY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CN(CCSC1)CC(CN)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1,1'-(2,6-Dimethyl-1,2,3,4-tetrahydro-[3,4'-bipyridine]-3,5-diyl)diethanone](/img/structure/B13147957.png)

![1H-Isoindole-1,3(2H)-dione, 2-[4-(hydroxymethyl)cyclohexyl]-](/img/structure/B13147964.png)



![2-Chloro-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B13147988.png)




